molecular formula C22H21BrN4O B2633506 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-28-0

7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2633506
CAS No.: 477231-28-0
M. Wt: 437.341
InChI Key: QFXZPOJNAGPDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its diverse biological activities, including antitumor and kinase-inhibitory properties. The structure features:

  • 5-Phenyl group: Enhances hydrophobic interactions with target proteins.
  • N-(1-Methoxypropan-2-yl): A methoxy-substituted alkylamine at position 4, which may improve solubility and metabolic stability compared to aromatic substituents.

Properties

IUPAC Name

7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O/c1-15(13-28-2)26-21-20-19(16-6-4-3-5-7-16)12-27(22(20)25-14-24-21)18-10-8-17(23)9-11-18/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXZPOJNAGPDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as ammonium acetate and acetic acid are often used under reflux conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenylboronic acid and a palladium catalyst.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the amine group on the pyrrolopyrimidine core with 1-methoxypropan-2-yl chloride under basic conditions.

    Final Functionalization: Additional functional groups can be introduced through various substitution reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups may facilitate binding to hydrophobic pockets, while the pyrrolopyrimidine core can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-aryl group is critical for modulating activity. Key comparisons include:

Compound Name 7-Substituent Key Properties Reference
Target Compound 4-Bromophenyl Bromine enhances binding via halogen bonding; potential for improved selectivity
7-(4-Methoxyphenyl) analog () 4-Methoxyphenyl Methoxy group increases electron density; may reduce metabolic stability
7-Benzyl derivatives () Benzyl with substituents Substituted benzyl groups (e.g., dimethoxy) show antitumor activity (IC₅₀: 0.5–5 µM)
7-(4-Methylphenyl) analog () 4-Methylphenyl Methyl group improves lipophilicity but may reduce target affinity

Key Insight : Bromine at position 7 likely enhances target engagement compared to methoxy or methyl groups, as seen in halogenated analogs with low MIC values against Staphylococcus aureus .

Variations at Position 4 (N-Substituent)

The N-substituent influences solubility and pharmacokinetics:

Compound Name N-Substituent Key Properties Reference
Target Compound 1-Methoxypropan-2-yl Alkyloxy chain balances hydrophobicity and solubility; reduces CYP inhibition
N4-(4-Bromophenyl) () 4-Bromophenyl Aromatic substituent may limit solubility; high antitumor activity (IC₅₀: ~1 µM)
N-(4-Fluorophenyl) (, GP-3269) 4-Fluorophenyl Fluorine improves metabolic stability; moderate kinase inhibition
N-Benzyl derivatives () Benzyl Broad antitumor activity but poor solubility in aqueous media

Key Insight : The 1-methoxypropan-2-yl group in the target compound offers a unique balance between bioavailability and target affinity, contrasting with purely aromatic N-substituents.

Substituent Effects at Position 5

The 5-phenyl group is conserved in many analogs, but variations exist:

Compound Name 5-Substituent Key Properties Reference
Target Compound Phenyl Standard for maintaining π-π stacking interactions
5-[2-(3,5-Dimethoxyphenyl)ethyl] () Phenylethyl with methoxy Bulky substituents reduce cell permeability but increase potency (IC₅₀: 0.2 µM)
5-Fluoro () Fluoro Electron-withdrawing group may enhance reactivity in nucleophilic environments

Key Insight : The 5-phenyl group in the target compound is optimal for maintaining core interactions without introducing excessive steric hindrance.

Biological Activity

The compound 7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structure and Composition

The compound's structure can be summarized as follows:

  • Chemical Formula : C19_{19}H20_{20}BrN3_{3}O
  • Molecular Weight : 392.29 g/mol

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the bromophenyl group and the methoxypropan-2-yl substituent may influence its pharmacokinetic properties and biological interactions.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often act as inhibitors of protein kinases, particularly those involved in cancer signaling pathways such as the PI3K-AKT-mTOR pathway. For instance, compounds similar to the one have shown selective inhibition of PKB (Protein Kinase B), which is crucial for cell survival and growth .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antitumor Activity : It has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests potential for development as an anticancer agent .
  • Selectivity : The compound has been reported to have a high selectivity for PKB over PKA (Protein Kinase A), with some derivatives displaying up to 150-fold selectivity .

In Vivo Studies

In vivo evaluations have indicated:

  • Efficacy Against Tumors : Compounds structurally related to this compound showed significant antitumor effects in animal models, indicating strong potential for clinical applications in oncology .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
Kinase InhibitionSelective for PKB over PKA
Cellular AssaysEffective in modulating biomarkers

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeEfficacy Level
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineAntitumorHigh
4-chlorobenzyl derivativePKB InhibitionModerate
Other substituted variantsVariableLow to Moderate

Case Study 1: Antitumor Efficacy

In a study involving human tumor xenografts, a related pyrrolo[2,3-d]pyrimidine compound demonstrated significant inhibition of tumor growth at doses that were well tolerated by the subjects. This highlights the potential for developing these compounds into therapeutic agents against various cancers.

Case Study 2: Selectivity Profile

Another study focused on the selectivity profile of similar compounds revealed that modifications in the linker groups could enhance selectivity towards PKB while maintaining low toxicity levels. This opens avenues for further research into optimizing such compounds for clinical use.

Q & A

Basic: What synthetic methodologies are foundational for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via multi-step reactions involving:

  • Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., 4-bromophenyl) at the 7-position .
  • Electrophilic cyclization to form the fused pyrrole-pyrimidine ring system, often using phosphoryl chloride (POCl₃) for chlorination at the 4-position .
  • Nucleophilic displacement with amines (e.g., 1-methoxypropan-2-amine) to install the 4-amine substituent .
    Purification relies on column chromatography with solvent systems like ethyl acetate/hexanes and triethylamine to mitigate polar byproducts .

Advanced: How can reaction conditions be optimized for the nucleophilic displacement step to enhance yield and selectivity?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, while dichloromethane minimizes side reactions .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition risks .
  • Catalysts : Microwave-assisted synthesis (120°C, 5 minutes) significantly accelerates reactions, as demonstrated in analogous pyrrolo-pyrimidine syntheses .
  • Stoichiometry : A 1.5–2.0 molar excess of the amine ensures complete displacement of the 4-chloro intermediate .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aryl protons at δ 6.5–8.5 ppm, methoxy groups at δ 3.2–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₂BrN₄O expected for the target compound) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELXL is widely used for refinement, especially for resolving twinned or high-resolution data .

Advanced: What challenges arise in crystallographic analysis, and how can SHELX software address them?

Challenges include:

  • Disorder in flexible groups (e.g., methoxypropan-2-yl side chains), requiring restrained refinement in SHELXL .
  • Twinned crystals : SHELXL’s twin law refinement handles pseudo-merohedral twinning common in aromatic heterocycles .
  • Weak diffraction : High-resolution data (≤1.0 Å) enable charge-density analysis using SHELXL’s aspherical scattering models .

Biological Activity: How can potential biological targets be hypothesized based on structural analogs?

  • Kinase inhibition : Analogous pyrrolo-pyrimidines (e.g., N-benzyl derivatives) inhibit AKT1 and tubulin polymerization, suggesting similar targets .
  • Antitumor mechanisms : Evaluate antiangiogenic activity via endothelial cell migration assays and antitubulin effects through microtubule stabilization assays .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-bromophenyl vs. 4-methylphenyl) on potency using in vitro cytotoxicity screens .

Data Contradiction: How should discrepancies in synthetic yields between studies be resolved?

Variable Impact on Yield Example References
Substituent bulk Bulky groups (e.g., trifluoromethyl) reduce yields due to steric hindrance
Solvent polarity High-polarity solvents increase byproduct formation in displacement reactions
Catalyst loading Pd/C (10%) vs. Pd(PPh₃)₄ (5%) alters Suzuki coupling efficiency

Resolution strategy : Replicate conditions with controlled variables (e.g., solvent, catalyst) and use design-of-experiment (DoE) software to identify critical factors .

Advanced: What computational tools are recommended for predicting solubility and reactivity?

  • Solubility : Use Schrödinger’s QikProp to calculate logP (target ~3.5 for moderate organic solubility) and polar surface area (PSA < 90 Ų for membrane permeability) .
  • Reactivity : Gaussian 16 DFT calculations predict electrophilic aromatic substitution sites (e.g., bromophenyl reactivity) and frontier molecular orbitals .

Basic: How can researchers mitigate decomposition during storage?

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation .
  • Stability assays : Monitor purity via HPLC (C18 columns, acetonitrile/water gradient) every 3 months .

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to hypothesized kinases .
  • Pathway analysis : RNA-seq or phosphoproteomics after treatment identifies downstream effects (e.g., apoptosis markers like caspase-3) .
  • Resistance studies : Generate drug-resistant cell lines via prolonged low-dose exposure to pinpoint mutation-driven mechanisms .

Data Reproducibility: How can synthetic protocols be standardized across labs?

  • Detailed reporting : Specify exact equivalents (e.g., 1.05 eq. trimethylsilylacetylene) and purification gradients .
  • Collaborative validation : Cross-lab replication using platforms like Protocols.io to document deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.